(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a furan ring, a thiophene ring, and a bromophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For this compound, the starting materials are 2-bromobenzaldehyde, 2-acetylfuran, and 2-acetylthiophene. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activities, including its ability to inhibit certain enzymes or interact with biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: A chalcone with a hydroxy and methoxy group, known for its antioxidant properties.
(E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but lacks the furan ring, used in different chemical and biological studies.
(E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, with distinct chemical reactivity and biological activities.
Uniqueness
(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings along with a bromophenyl group. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2S/c18-14-5-2-1-4-13(14)16-10-8-12(20-16)7-9-15(19)17-6-3-11-21-17/h1-11H/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCMKTSJTGTQHX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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